molecular formula C21H21N5 B2758759 2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900894-76-0

2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2758759
CAS RN: 900894-76-0
M. Wt: 343.434
InChI Key: BLORPCXLWMVVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H21N5 and its molecular weight is 343.434. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

  • Synthesis of Heterocyclic Compounds : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various methods, including microwave irradiative cyclocondensation, demonstrating their potential for generating diverse heterocyclic structures with possible applications in material science and as intermediates in organic synthesis (Deohate & Palaspagar, 2020).

  • Antimicrobial and Anticancer Properties : These compounds exhibit significant biological activities, including insecticidal, antibacterial, and potential anticancer effects. This suggests their utility in developing new therapeutic agents or pesticides (Rahmouni et al., 2016).

  • Antagonist Activity : Some pyrazolo[1,5-a]pyrimidines have been studied for their antagonist activity against serotonin 5-HT6 receptors, indicating their potential use in neurological research and drug development (Ivachtchenko et al., 2013).

Catalysis and Material Science

  • Catalytic Applications : The use of pyrazolo[1,5-a]pyrimidine derivatives in catalysis, demonstrated by their role in facilitating multicomponent syntheses, showcases their potential in creating more efficient synthetic pathways for chemical manufacturing (Rahmani et al., 2018).

properties

IUPAC Name

2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-14-7-9-17(10-8-14)20-16(3)25-26-19(12-15(2)24-21(20)26)23-13-18-6-4-5-11-22-18/h4-12,23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLORPCXLWMVVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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